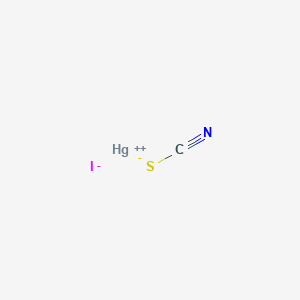
Mercuric iodide thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric iodide thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is CHgINS and its molecular weight is 385.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Analysis
1. Determination of Chloride Ions:
Mercuric iodide thiocyanate is prominently utilized in the determination of chloride ions in water through UV-visible spectroscopy. This method enhances detection limits by allowing the formation of a complex between chloride ions and iron(III) ions, which can be quantitatively measured based on absorbance at 450 nm. The addition of mercuric thiocyanate facilitates the dissociation of the salt, enabling precise quantification of chloride concentrations in various samples .
2. Liquid-Liquid Partition Systems:
Research has demonstrated the effectiveness of this compound in liquid-liquid partition systems for extracting mercury(II) complexes. Studies indicate its role in determining stability constants for mercury(II) complexes with various ligands, thus aiding in understanding the interactions within aqueous and organic phases . The compound's ability to form stable complexes is crucial for environmental monitoring and analytical chemistry.
Chemical Synthesis
1. Precursor for Other Compounds:
this compound serves as a precursor for synthesizing other thiocyanate complexes, such as potassium tris(thiocyanato)mercurate(II) and cesium tris(thiocyanato)mercurate(II). These derivatives are valuable in further chemical reactions and applications . The compound can also catalyze reactions involving thiocyanic acid, enhancing the synthesis of various organic compounds .
Case Studies
Case Study 1: Environmental Monitoring
A study conducted on the use of this compound in environmental monitoring focused on its effectiveness in analyzing chloride levels in industrial wastewater. The results indicated that using this compound improved detection sensitivity compared to traditional methods. This application is critical for ensuring compliance with environmental regulations.
Case Study 2: Synthesis Research
In a laboratory setting, researchers utilized this compound to synthesize novel mercury complexes. The study highlighted the compound's role as a catalyst in facilitating reactions that produced stable organomercury compounds, which are essential for various industrial applications.
Propiedades
Número CAS |
26579-33-9 |
|---|---|
Fórmula molecular |
CHgINS |
Peso molecular |
385.58 g/mol |
Nombre IUPAC |
mercury(2+);iodide;thiocyanate |
InChI |
InChI=1S/CHNS.Hg.HI/c2-1-3;;/h3H;;1H/q;+2;/p-2 |
Clave InChI |
IFKYDKKOJFEXLS-UHFFFAOYSA-L |
SMILES |
C(#N)[S-].[I-].[Hg+2] |
SMILES canónico |
C(#N)[S-].[I-].[Hg+2] |
Sinónimos |
mercuric iodide thiocyanate mercury (II) iodide thiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















